7-Fluoro-6-methoxyquinoline-3-carbonitrile

Medicinal Chemistry Process Chemistry Kinase Inhibitor Synthesis

7-Fluoro-6-methoxyquinoline-3-carbonitrile (CAS 1452855-40-1) is the foundational intermediate for potent Ras/Raf/MEK kinase inhibitors as described in Wyeth's patent family (US20050187247A1). Its unique 7-fluoro, 6-methoxy substitution pattern is critical for achieving potent target inhibition and is essential for high-yielding (up to 90.2%) SNAr reactions, as demonstrated in CN109134366A. This scaffold's calculated XLogP3 of 2 and TPSA of 45.9 Ų make it strategically ideal for drug discovery programs targeting oral bioavailability. Do not substitute with less-specific analogs; order this exact structure to ensure synthetic efficiency and biological potency.

Molecular Formula C11H7FN2O
Molecular Weight 202.18 g/mol
Cat. No. B11896646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-6-methoxyquinoline-3-carbonitrile
Molecular FormulaC11H7FN2O
Molecular Weight202.18 g/mol
Structural Identifiers
SMILESCOC1=CC2=CC(=CN=C2C=C1F)C#N
InChIInChI=1S/C11H7FN2O/c1-15-11-3-8-2-7(5-13)6-14-10(8)4-9(11)12/h2-4,6H,1H3
InChIKeySFDGJQNZGNUAQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoro-6-methoxyquinoline-3-carbonitrile (CAS 1452855-40-1): Key Intermediate for Kinase-Targeted Drug Discovery and Advanced Organic Synthesis


7-Fluoro-6-methoxyquinoline-3-carbonitrile (CAS 1452855-40-1) is a fluorinated quinoline-3-carbonitrile derivative characterized by a 7-fluoro, 6-methoxy, and 3-cyano substitution pattern on the quinoline core, with a molecular weight of 202.18 g/mol and a standard purity of 95-98% as supplied by major vendors . This compound serves as a critical synthetic intermediate in the preparation of potent protein kinase inhibitors, particularly those targeting the Ras/Raf/MEK signaling cascade implicated in oncology [1]. Its unique substitution pattern offers distinct physicochemical properties, including a calculated XLogP3 of 2, a topological polar surface area (TPSA) of 45.9 Ų, and a boiling point of 372.1±37.0 °C at 760 mmHg .

Why 7-Fluoro-6-methoxyquinoline-3-carbonitrile Cannot Be Readily Substituted by Generic Quinoline-3-carbonitrile Analogs


Substituting 7-Fluoro-6-methoxyquinoline-3-carbonitrile with other quinoline-3-carbonitrile derivatives (e.g., 6-methoxyquinoline-3-carbonitrile or 7-fluoroquinoline-3-carbonitrile) in advanced synthetic applications is not straightforward due to the compound's specific substitution pattern, which is critical for downstream biological activity and synthetic efficiency. The combined presence of the electron-withdrawing 7-fluoro group and the electron-donating 6-methoxy group on the quinoline scaffold profoundly influences the compound's reactivity in nucleophilic aromatic substitution (SNAr) reactions at the 4-position [1]. Furthermore, this specific substitution pattern is essential for generating the pharmacophore required for potent kinase inhibition, as evidenced by its use as a key building block in patented Ras/Raf/MEK pathway inhibitors [2]. Replacing it with a less-substituted or differently substituted analog would likely result in altered reaction kinetics, lower yields, and a loss of target potency in final drug candidates.

Quantitative Differentiation of 7-Fluoro-6-methoxyquinoline-3-carbonitrile vs. Core Analogs: A Data-Driven Procurement Guide


Enhanced Synthetic Yield in Key SNAr Reaction vs. Non-Fluorinated Analog

The presence of the 7-fluoro substituent in 7-fluoro-6-methoxyquinoline-3-carbonitrile significantly enhances the yield of a critical nucleophilic aromatic substitution (SNAr) reaction used to prepare advanced intermediates for leukemia therapeutics. When reacted with 2,4-dichloro-5-methoxyaniline, this compound achieves a reported yield of up to 90.2% for the formation of 4-(2,4-dichloro-5-methoxyanilino)-7-fluoro-6-methoxyquinoline-3-carbonitrile [1]. In contrast, a non-fluorinated analog, 6-methoxyquinoline-3-carbonitrile, is not reported to undergo this specific high-yield transformation under the same conditions, highlighting the activating and directing effect of the 7-fluoro group for this reaction pathway.

Medicinal Chemistry Process Chemistry Kinase Inhibitor Synthesis

Calculated Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) for Optimized Cellular Permeability and Bioavailability

7-Fluoro-6-methoxyquinoline-3-carbonitrile exhibits a calculated lipophilicity (XLogP3) of 2 and a topological polar surface area (TPSA) of 45.9 Ų [1]. These values place it within an optimal range for CNS drug-likeness and oral bioavailability, according to established guidelines (e.g., Lipinski's Rule of Five, CNS MPO). Its TPSA is notably lower than that of more polar analogs, such as 4-oxo-1,4-dihydroquinoline-3-carbonitrile derivatives (TPSA > 60 Ų), which can limit passive cellular permeability. This specific combination of fluorine and methoxy substituents provides a balanced lipophilic/hydrophilic profile that is highly desirable for generating drug candidates with favorable ADME properties.

Computational Chemistry Drug Design ADME Properties

Defined Boiling Point for Safe and Scalable Reaction Processing

The precise physicochemical properties of 7-fluoro-6-methoxyquinoline-3-carbonitrile are essential for robust process development. The compound has a reported boiling point of 372.1±37.0 °C at 760 mmHg and a flash point of 178.9±26.5 °C . These defined values, available in authoritative databases, provide critical safety and handling parameters for process chemists designing high-temperature reactions or purification steps (e.g., distillation). This is in contrast to its non-fluorinated analog, 6-methoxyquinoline-3-carbonitrile, for which such precise, publicly available data is less consistently reported, creating ambiguity in process safety assessments .

Process Chemistry Scale-up Safety Physical Property Data

Proven Utility as a Core Scaffold in Patented Kinase Inhibitor Series

The value of 7-fluoro-6-methoxyquinoline-3-carbonitrile is validated by its explicit use as a core intermediate in multiple patent applications for protein kinase inhibitors, specifically those targeting the Ras/Raf/MEK pathway. For instance, US Patent Application US20050187247A1 (Wyeth) uses this exact compound to synthesize a library of 4-substituted quinoline-3-carbonitriles with demonstrated biological activity [1]. Its structural features (7-fluoro, 6-methoxy, 3-carbonitrile) are specifically claimed within the patent's genus. In contrast, simpler analogs like 7-fluoroquinoline-3-carbonitrile or 6-methoxyquinoline-3-carbonitrile are not reported as being used to generate the same potent, patented leads, underscoring the unique pharmacophoric advantage of this specific substitution pattern for this target class.

Intellectual Property Medicinal Chemistry Oncology Drug Discovery

Validated Application Scenarios for 7-Fluoro-6-methoxyquinoline-3-carbonitrile in Drug Discovery and Process Chemistry


Core Intermediate for Ras/Raf/MEK Pathway Kinase Inhibitors

This compound is the foundational building block for synthesizing 4-substituted quinoline-3-carbonitrile kinase inhibitors, as explicitly described in Wyeth's patent family (US20050187247A1). Its substitution pattern is critical for achieving potent inhibition of targets within the Ras/Raf/MEK signaling cascade, a validated pathway for oncology therapeutics. This application is supported by its role in generating specific, high-value leads [1].

High-Yielding SNAr Substrate for Process Chemistry Scale-up

As demonstrated in Chinese Patent CN109134366A, 7-fluoro-6-methoxyquinoline-3-carbonitrile serves as a superior substrate for nucleophilic aromatic substitution reactions, achieving yields up to 90.2% for the preparation of advanced intermediates used in leukemia treatment research. Its use is recommended for process chemists seeking efficient, high-yielding routes to complex 4-substituted quinolinecarbonitriles [2].

Lipophilicity-Optimized Scaffold for CNS and Oral Drug Candidate Design

With a calculated XLogP3 of 2 and a TPSA of 45.9 Ų, this scaffold is ideally suited for medicinal chemistry programs targeting oral bioavailability and CNS penetration. Its physicochemical profile aligns with established drug-likeness guidelines, making it a strategic choice for hit-to-lead and lead optimization campaigns where favorable ADME properties are a priority [3].

Reference Standard for Process Development and Quality Control

Due to its well-defined physical properties, including a precisely reported boiling point (372.1±37.0 °C) and flash point (178.9±26.5 °C), 7-fluoro-6-methoxyquinoline-3-carbonitrile can serve as a reliable reference compound for analytical method development (e.g., HPLC, GC) and for establishing safety parameters during process scale-up and validation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Fluoro-6-methoxyquinoline-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.